molecular formula C15H19N3O2S B2412907 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide CAS No. 1706275-17-3

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

Cat. No. B2412907
M. Wt: 305.4
InChI Key: WVEGUQMTVCDKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4. The purity is usually 95%.
BenchChem offers high-quality N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Hydrogen Bonding

Research has shown that pyrazole-acetamide derivatives, including those similar in structure to the specified compound, can form novel Co(II) and Cu(II) coordination complexes. These complexes exhibit interesting supramolecular architectures due to hydrogen bonding, which plays a significant role in the self-assembly process. The antioxidant activity of these complexes has also been evaluated, demonstrating their potential in oxidative stress-related applications (Chkirate et al., 2019).

Antimicrobial Activity

The coordination complexes derived from pyrazole-acetamide have been tested for their antimicrobial activity against various bacterial strains. These studies revealed outstanding antibacterial properties compared to conventional antibiotics, with significant efficacy at low concentrations. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections (Chkirate et al., 2022).

Optoelectronic Properties

Thiazole-based compounds, including those with structural similarities to the specified compound, have been investigated for their optoelectronic properties. These studies focus on the synthesis of monomers and their subsequent polymerization to explore their potential in electronic and photonic devices. The polymers exhibited promising optical band gaps and switching times, indicating their suitability for applications in optoelectronic devices (Camurlu & Guven, 2015).

Analgesic Agents

Novel thiazole derivatives, incorporating pyrazole moieties similar to the compound of interest, have been synthesized and evaluated for their analgesic properties. These compounds have shown varying degrees of analgesic activity, with some derivatives demonstrating significant pain-relieving effects. This research opens up avenues for the development of new analgesic medications (Saravanan et al., 2011).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-15(7-13-3-6-21-11-13)17-14-8-16-18(10-14)9-12-1-4-20-5-2-12/h3,6,8,10-12H,1-2,4-5,7,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGUQMTVCDKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide

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